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molecular formula C10H10N2O B189725 1,3-dimethylquinoxalin-2(1H)-one CAS No. 3149-25-5

1,3-dimethylquinoxalin-2(1H)-one

Cat. No. B189725
M. Wt: 174.2 g/mol
InChI Key: GRGDSEWMSMJHMU-UHFFFAOYSA-N
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Patent
US04262123

Procedure details

N-bromosuccinimide (3.36 g., 0.0189 mol.) and benzoyl peroxide (0.06 g.) were added to a solution of 1,3-dimethyl-2(1H)-quinoxalinone (3.0 g., 0.017 mol.) in carbon tetrachloride (250 ml.). The mixture was heated at reflux for four hours. Removal of the solvent left a tan solid. Chromatography on silica gel with methylenechloride as the eluent gave a tan solid. Recrystallization from methylene chloride gave light tan needles. (2.33 g., m.p. 192.5°-193.5°. 53%).
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[CH3:27][N:28]1[C:37]2[C:32](=[CH:33][CH:34]=[CH:35][CH:36]=2)[N:31]=[C:30]([CH3:38])[C:29]1=[O:39]>C(Cl)(Cl)(Cl)Cl>[CH3:27][N:28]1[C:37]2[C:32](=[CH:33][CH:34]=[CH:35][CH:36]=2)[N:31]=[C:30]([CH2:38][Br:1])[C:29]1=[O:39]

Inputs

Step One
Name
Quantity
3.36 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.06 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
3 g
Type
reactant
Smiles
CN1C(C(=NC2=CC=CC=C12)C)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
WAIT
Type
WAIT
Details
left a tan solid
CUSTOM
Type
CUSTOM
Details
Chromatography on silica gel with methylenechloride as the eluent gave a tan solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from methylene chloride
CUSTOM
Type
CUSTOM
Details
gave light tan needles

Outcomes

Product
Name
Type
Smiles
CN1C(C(=NC2=CC=CC=C12)CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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